

ARP 100 laboratory techniques

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Compound Focus: Arp-100

CAS No.: 704888-90-4

Cat. No.: S519372

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ARP-100 Application Notes

ARP-100 is a potent and selective small-molecule inhibitor of matrix metalloproteinase-2 (MMP-2, Gelatinase A). It is a valuable tool compound for investigating the role of MMP-2 in processes like tumor angiogenesis, invasion, and metastasis [1] [2].

Compound Characterization & Data

The table below summarizes the key biochemical and physical properties of **ARP-100**.

Property	Value / Description
Chemical Name	2-(((1,1'-Biphenyl)-4-ylsulfonyl)-(1-methylethoxy)amino)-N-hydroxyacetamide [2]
Molecular Formula	C ₁₇ H ₂₀ N ₂ O ₅ S [1] [2]
Molecular Weight	364.42 g/mol [1] [2]
CAS Number	704888-90-4 [1] [2]
Purity	≥97% to ≥99% [1] [2]
Solubility	Soluble to 100 mM in DMSO [2]

Property	Value / Description
Primary Target (IC ₅₀)	MMP-2: 12 nM [1] [2]
Selectivity Profile	MMP-9: 200 nM; MMP-3: 4.5 μM; MMP-1: >50 μM; MMP-7: >50 μM [1] [2]

Key Experimental Protocols

The following protocols are adapted from published research utilizing **ARP-100** to study MMP-2 function in lung cancer cell-induced angiogenesis [3].

2.1. In Vitro Invasion Assay using Matrigel

- **Objective:** To assess the anti-invasive properties of **ARP-100** on cancer cells.
- **Materials:** Cell lines (e.g., A549, H1299 lung adenocarcinoma cells), Matrigel-coated transwell inserts, serum-free medium, complete growth medium, **ARP-100** (reconstituted in DMSO), DMSO vehicle control, recombinant human MMP-2 (rhMMP-2).
- **Procedure:**
 - **Pre-treatment:** Serum-starve cancer cells for 24 hours. Pre-treat cells with **ARP-100** (e.g., 50 nM) or vehicle control for 1-2 hours [1] [3].
 - **Preparation of Inserts:** Hydrate Matrigel-coated inserts with serum-free medium.
 - **Cell Seeding:** Harvest pre-treated cells and seed them into the upper chamber of the insert in serum-free medium. Add **ARP-100** or control to the upper chamber.
 - **Chemoin attractant:** Fill the lower chamber with complete growth medium containing 10% FBS as a chemoin attractant. For rescue experiments, add rhMMP-2 (e.g., 50 ng/mL) to the lower chamber [3].
 - **Incubation:** Incubate the assembly for 24-48 hours at 37°C in a 5% CO₂ atmosphere.
 - **Analysis:** After incubation, carefully remove non-invaded cells from the upper surface of the membrane. Fix and stain the invaded cells on the lower surface. Count the stained cells under a microscope in multiple pre-determined fields.
- **Expected Outcome:** **ARP-100** treatment should result in a significant reduction in the number of invasive cells compared to the control. This effect may be reversed by the addition of rhMMP-2 [1] [3].

2.2. Investigating MMP-2 Signaling in VEGF Expression

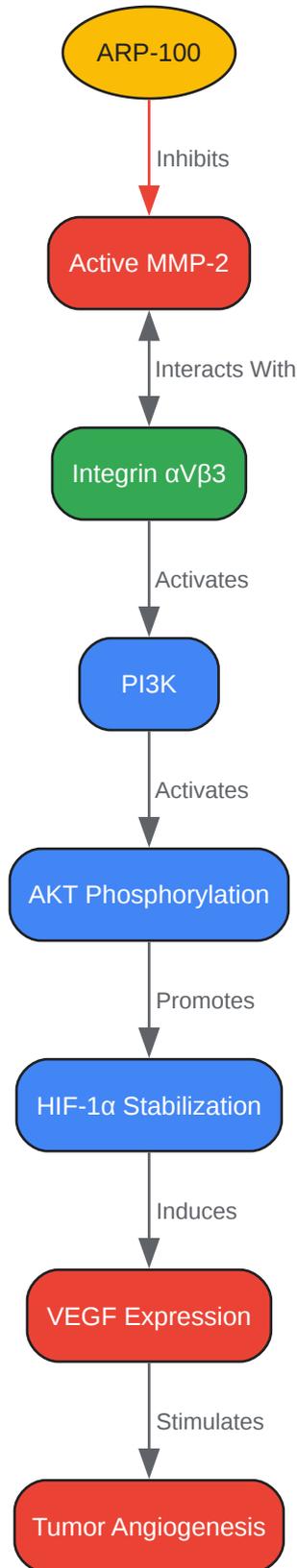
- **Objective:** To elucidate the mechanism by which MMP-2 inhibition downregulates Vascular Endothelial Growth Factor (VEGF) expression.

- **Materials:** Cancer cell lines, **ARP-100**, function-blocking integrin- α V β 3 antibody, RIPA lysis buffer, antibodies for MMP-2, VEGF, PI3K, AKT, phospho-AKT (Ser473), HIF-1 α , integrin- α V β 3, and GAPDH.
- **Procedure:**
 - **Cell Treatment:** Treat cancer cells (e.g., A549) with **ARP-100** (e.g., 10 μ M) or vehicle control for 24-48 hours. Parallel experiments can use a function-blocking integrin- α V β 3 antibody to confirm pathway specificity [3].
 - **Protein Extraction:** Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
 - **Western Blotting:**
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against VEGF, PI3K, total AKT, phospho-AKT (Ser473), and HIF-1 α .
 - Use GAPDH as a loading control.
 - **Immunoprecipitation (for complex analysis):**
 - Incubate whole-cell lysates with an anti-integrin- α V β 3 antibody.
 - Pull down the immune complexes using Protein A/G beads.
 - Analyze the immunoprecipitates by Western blotting with anti-MMP-2 and anti-integrin- α V β 3 antibodies to assess their interaction [3].
- **Expected Outcome:** **ARP-100** treatment should decrease levels of VEGF, PI3K, phosphorylated AKT, and HIF-1 α . It should also reduce the co-immunoprecipitation of MMP-2 with integrin- α V β 3, indicating disruption of this signaling complex [3].

Signaling Pathway Diagram

The diagram below illustrates the proposed mechanism by which **ARP-100** inhibits MMP-2 to suppress VEGF-mediated angiogenesis, based on the referenced research [3].

ARP-100 Inhibits MMP-2 to Suppress VEGF Signaling



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- **Diagram Title:** **ARP-100** Inhibits MMP-2 to Suppress VEGF Signaling

This diagram visualizes the core signaling pathway. Evidence suggests that **ARP-100**, by inhibiting active MMP-2, disrupts its interaction with integrin $\alpha V\beta 3$. This disruption leads to the downregulation of the downstream PI3K/AKT signaling axis, reducing HIF-1 α stabilization and subsequent VEGF expression, ultimately inhibiting tumor angiogenesis [3].

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References

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